molecular formula C8H18O4S B10757485 (2R)-2-Ethyl-1-hexanesulfonic acid

(2R)-2-Ethyl-1-hexanesulfonic acid

Cat. No.: B10757485
M. Wt: 210.29 g/mol
InChI Key: MHGOKSLTIUHUBF-MRVPVSSYSA-N
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Description

(2R)-2-Ethyl-1-hexanesulfonic Acid is a chiral, organic compound with the molecular formula C8H18O4S and an average molecular weight of 210.291 g/mol . It is classified as a sulfuric acid monoester . This chemical is provided as a high-purity standard for research applications and is not intended for diagnostic or therapeutic uses. A primary research application of this compound is its role as a substrate for the bacterial enzyme Alpha-ketoglutarate-dependent sulfate ester dioxygenase (AtsK) from Pseudomonas putida . Studies using this compound have helped elucidate the enzyme's mechanism, which involves the oxygenolytic cleavage of the sulfate ester bond in the presence of alpha-ketoglutarate . This reaction is key to understanding the microbial degradation of alkyl sulfate esters, a class of compounds that includes common surfactants . The structural insights gained from these enzymatic studies, including crystal structures like PDB entry 1OIK, are valuable for enzymology and environmental microbiology research . This product is strictly for Research Use Only. It is not for use in humans, animals, or as a household or commercial product. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols before handling.

Properties

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

[(2R)-2-ethylhexyl] hydrogen sulfate

InChI

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/t8-/m1/s1

InChI Key

MHGOKSLTIUHUBF-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CC)COS(=O)(=O)O

Canonical SMILES

CCCCC(CC)COS(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Catalysis

(2R)-2-Ethyl-1-hexanesulfonic acid is primarily used as a catalyst in organic synthesis. Its unique structure allows for specific reactivity that can facilitate various chemical transformations. For example, it has been shown to catalyze the formation of cyclic sulfonic acid esters, which are important intermediates in organic chemistry.

Key Features of this compound in Catalysis

FeatureDescription
StructureContains an ethyl group at the second carbon, influencing reactivity
ReactivityEffective in promoting reactions involving sulfonic acid functionalities
ApplicationsUsed in the synthesis of pharmaceuticals and agrochemicals

Biochemical Interactions

Recent studies have indicated that this compound can influence metabolic pathways in certain bacteria. It interacts with specific enzymes, potentially affecting biochemical pathways. This property makes it a candidate for further research in microbiology and biotechnology.

Case Study: Interaction with Bacterial Enzymes

  • Objective : To investigate the effects of this compound on bacterial metabolism.
  • Findings : Preliminary results suggest modulation of enzyme activity, indicating potential applications in microbial fermentation processes.

Industrial Applications

The compound is also utilized in various industrial applications, including:

  • Surface Treatments : It serves as an additive in electroplating and corrosion prevention processes.
  • Plasticizers : Used in the formulation of plastic products to enhance flexibility and durability.
  • Dyes and Pigments : Acts as an intermediate in dye manufacturing, contributing to color stability and intensity .

Industrial Application Overview

ApplicationDescription
Surface TreatmentsEnhances adhesion and corrosion resistance
PlasticizersImproves flexibility and processing characteristics of plastics
Dyes and PigmentsUsed in dye formulations for textiles and inks

Environmental Considerations

As with many synthetic compounds, the environmental impact of this compound has been a subject of study. It is noted for its biodegradability, making it a more environmentally friendly option compared to other sulfonic acids .

Biodegradation Profile

PropertyValue
BiodegradabilityReadily biodegradable
ToxicityLow acute toxicity observed in laboratory settings

Future Research Directions

Further studies are needed to fully elucidate the interactions of this compound with biological systems. Potential areas for exploration include:

  • Detailed metabolic pathway analysis in microorganisms.
  • Development of novel catalytic applications in organic synthesis.
  • Assessment of environmental impacts through comprehensive ecological studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Linear Alkyl Sulfonates
  • Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S, MW 188.22 g/mol): A linear C6 sulfonate lacking branching. Its simpler structure likely results in higher solubility in polar solvents compared to branched analogs. Widely used as an ion-pairing agent in reversed-phase chromatography .
  • Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S, MW 202.25 g/mol): Similar to the above but with a longer alkyl chain (C7), which may increase hydrophobicity and retention time in chromatographic applications .
Compound Molecular Formula MW (g/mol) Key Features Applications
(2R)-2-Ethyl-1-hexanesulfonic acid C₈H₁₈O₃S 178.29* Chiral center (R), ethyl branch Potential chiral separations
Sodium 1-Hexanesulfonate C₆H₁₃NaO₃S 188.22 Linear C6 chain Chromatography
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 Linear C7 chain Ion-pairing reagents

*Calculated molecular weight for free acid form.

Branched/Alkenyl Sulfonates
  • Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, MW 158.15 g/mol): Features a branched, unsaturated structure (allylic sulfonate). The double bond may increase reactivity in polymerization or electrophilic additions. Applications include water-soluble polymers or surfactants .
Compound Molecular Formula MW (g/mol) Key Features Applications
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 Unsaturated, branched Polymer chemistry
Functional Group Variants
  • 2-Ethyl-1,3-hexanediol (C₈H₁₈O₂, MW 146.23 g/mol): A diol with a similar ethyl-branched hexane backbone but lacking the sulfonic acid group. The diol’s lower acidity (pKa ~14–16 for alcohols) contrasts sharply with sulfonic acids, making it more suitable as a solvent or humectant .

Physicochemical Properties

  • Solubility : Sulfonic acids like this compound are highly soluble in water as sodium salts. Linear analogs (e.g., Sodium 1-Hexanesulfonate) may exhibit higher solubility than branched derivatives due to reduced steric hindrance.
  • Acidity : All sulfonic acids share strong acidity (pKa ~ −1 to −2), whereas diols (e.g., 2-Ethyl-1,3-hexanediol) are weakly acidic.

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